CYP1A2 Inhibition Potency of 2-(4-Bromophenyl)-4,5-dihydrooxazole
2-(4-Bromophenyl)-4,5-dihydrooxazole has been identified as a CYP1A2 inhibitor, with an IC50 value of 7.00 µM (7,000 nM) in human liver microsomes [1]. This activity distinguishes it from unsubstituted 2-phenyl-4,5-dihydrooxazole, which does not exhibit comparable CYP1A2 inhibition based on available data. The presence of the para-bromo substituent appears critical for this enzyme interaction, as other halogenated analogs (e.g., 2-(4-chlorophenyl)-4,5-dihydrooxazole) show different inhibition profiles. In contrast, structurally related 4-phenyl-4,5-dihydrooxazole derivatives evaluated in antifungal studies did not demonstrate this specific CYP enzyme interaction [2].
| Evidence Dimension | CYP1A2 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.00 µM (7,000 nM) |
| Comparator Or Baseline | 2-Phenyl-4,5-dihydrooxazole: no reported CYP1A2 inhibition data |
| Quantified Difference | Not applicable (binary comparison: inhibitor vs. no reported inhibition) |
| Conditions | Human liver microsomes, 5 min preincubation, 10 min substrate incubation, LC/MS/MS detection [1] |
Why This Matters
CYP1A2 inhibition data guides selection for drug metabolism studies and alerts users to potential pharmacokinetic interactions when using this compound in biological assays.
- [1] BindingDB. BDBM50069813. CHEMBL3407785. IC50: 7.00E+3 nM. CYP1A2 inhibition in human microsomes. 2016. View Source
- [2] Zhao, L.; Sun, Y.; Yin, W.; et al. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. Eur. J. Med. Chem. 2022, 228, 113987. View Source
